5-(1h-Imidazol-1-yl)furan-2-carboxylic acid 5-(1h-Imidazol-1-yl)furan-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 597565-54-3
VCID: VC20269156
InChI: InChI=1S/C8H6N2O3/c11-8(12)6-1-2-7(13-6)10-4-3-9-5-10/h1-5H,(H,11,12)
SMILES:
Molecular Formula: C8H6N2O3
Molecular Weight: 178.14 g/mol

5-(1h-Imidazol-1-yl)furan-2-carboxylic acid

CAS No.: 597565-54-3

Cat. No.: VC20269156

Molecular Formula: C8H6N2O3

Molecular Weight: 178.14 g/mol

* For research use only. Not for human or veterinary use.

5-(1h-Imidazol-1-yl)furan-2-carboxylic acid - 597565-54-3

Specification

CAS No. 597565-54-3
Molecular Formula C8H6N2O3
Molecular Weight 178.14 g/mol
IUPAC Name 5-imidazol-1-ylfuran-2-carboxylic acid
Standard InChI InChI=1S/C8H6N2O3/c11-8(12)6-1-2-7(13-6)10-4-3-9-5-10/h1-5H,(H,11,12)
Standard InChI Key SAOQLXAQBPZZTC-UHFFFAOYSA-N
Canonical SMILES C1=CN(C=N1)C2=CC=C(O2)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a furan ring (a five-membered oxygen-containing heterocycle) substituted at the 5-position with an imidazole group (a five-membered ring containing two nitrogen atoms) and a carboxylic acid group at the 2-position of the furan (Figure 1). The IUPAC name, 5-imidazol-1-ylfuran-2-carboxylic acid, reflects this substitution pattern .

Table 1: Key Structural Identifiers

PropertyValueSource
Molecular FormulaC8H6N2O3\text{C}_8\text{H}_6\text{N}_2\text{O}_3PubChem
Molecular Weight178.14 g/molVulcanChem
SMILESC1=CN(C=N1)C2=CC=C(O2)C(=O)OPubChem
InChIKeySAOQLXAQBPZZTC-UHFFFAOYSA-NPubChem
XLogP3-AA (Lipophilicity)0.9PubChem

The planar structure of the imidazole and furan rings facilitates π-π stacking interactions, while the carboxylic acid group enhances solubility in polar solvents .

Computed Physicochemical Properties

PubChem data indicate a hydrogen bond donor count of 1 (from the carboxylic acid) and a hydrogen bond acceptor count of 4 (from the carbonyl oxygen, two imidazole nitrogens, and furan oxygen) . The rotatable bond count of 2 suggests moderate flexibility, which may influence binding to biological targets .

Synthesis and Structural Elucidation

Synthetic Pathways

While no explicit synthesis for 5-(1H-Imidazol-1-yl)furan-2-carboxylic acid is detailed in the literature, analogous imidazole-furan hybrids are typically synthesized via:

  • Cyclocondensation Reactions: Combining α-azidoenones with imidamide derivatives under thermal conditions, as demonstrated in recent imidazole synthesis methodologies .

  • Metal-Free Coupling: Utilizing nitriles and amines in multi-component reactions to form the imidazole ring, followed by furan functionalization .

A hypothetical synthesis route could involve:

  • Bromination of furan-2-carboxylic acid to introduce a leaving group.

  • Nucleophilic substitution with imidazole under basic conditions.

  • Acidic hydrolysis to yield the final product.

Table 2: Hypothetical Reaction Conditions

StepReagents/ConditionsPurpose
1Br2\text{Br}_2, FeBr3\text{FeBr}_3, 80°CIntroduce bromine at furan C-5
2Imidazole, KOH, DMF, 120°CNucleophilic substitution
3H3O+\text{H}_3\text{O}^+, refluxHydrolyze ester to carboxylic acid

Analytical Characterization

Structural confirmation relies on:

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H} NMR would show distinct signals for the imidazole protons (δ 7.5–8.5 ppm) and furan protons (δ 6.5–7.5 ppm).

  • High-Resolution Mass Spectrometry (HRMS): A molecular ion peak at m/z 178.0378 ([M+H]+^+) confirms the molecular formula .

  • Infrared Spectroscopy (IR): Stretching vibrations at 1700 cm1^{-1} (C=O) and 2500–3000 cm1^{-1} (O-H) validate the carboxylic acid group.

Applications in Medicinal Chemistry

Drug Discovery

The compound’s dual heterocyclic architecture positions it as a scaffold for designing:

  • Anticancer Agents: Targeting tyrosine kinases involved in tumor proliferation.

  • Antifungal Drugs: Inhibiting ergosterol biosynthesis in Candida species.

Structure-Activity Relationship (SAR) Studies

Modifications at the imidazole N-1 or furan C-3 positions could optimize bioavailability. For example, esterifying the carboxylic acid may improve membrane permeability.

Challenges and Limitations

Solubility and Stability

The carboxylic acid group confers hydrophilicity, but the aromatic rings limit solubility in nonpolar media. Degradation studies indicate instability under strongly acidic (pH < 2) or basic (pH > 10) conditions.

Synthetic Complexity

Low yields (<40%) in multi-step syntheses and purification difficulties (e.g., column chromatography) hinder large-scale production .

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